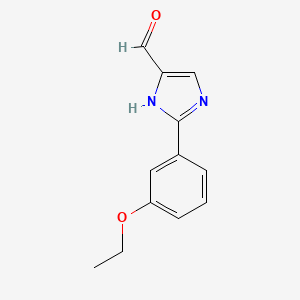![molecular formula C15H7BrN2O2 B13687256 7-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13687256.png)
7-Bromoindolo[2,1-b]quinazoline-6,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromoindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic compound that belongs to the indoloquinazoline family. This compound is characterized by the presence of a bromine atom at the 7th position and carbonyl groups at the 6th and 12th positions. It is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoindolo[2,1-b]quinazoline-6,12-dione typically involves the reaction of isatoic anhydride with isatin in the presence of a catalyst such as zinc oxide nanoparticles (ZnO-NP) in ethanol. The reaction is carried out at room temperature under an air atmosphere, and the product is purified by column chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Bromoindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the carbonyl groups.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological activities depending on the functional groups introduced.
Scientific Research Applications
7-Bromoindolo[2,1-b]quinazoline-6,12-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 7-Bromoindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromoindolo[2,1-b]quinazoline-6,12-dione
- Indolo[2,1-b]quinazoline-6,12-dione
Uniqueness
7-Bromoindolo[2,1-b]quinazoline-6,12-dione is unique due to the presence of the bromine atom at the 7th position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties .
Properties
Molecular Formula |
C15H7BrN2O2 |
|---|---|
Molecular Weight |
327.13 g/mol |
IUPAC Name |
7-bromoindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H7BrN2O2/c16-9-5-3-7-11-12(9)13(19)14-17-10-6-2-1-4-8(10)15(20)18(11)14/h1-7H |
InChI Key |
ZXRKLTZBQTUQSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=C(C(=CC=C4)Br)C(=O)C3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)
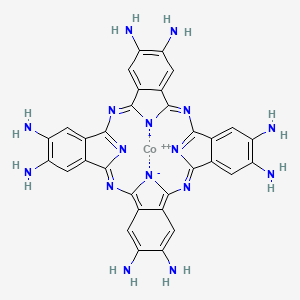
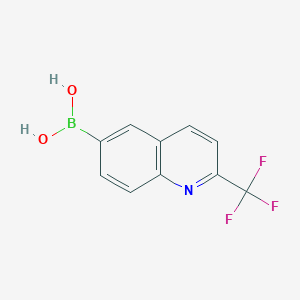

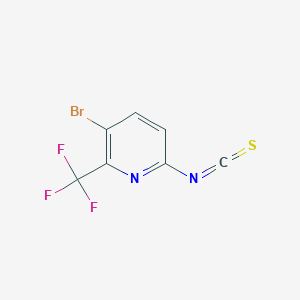
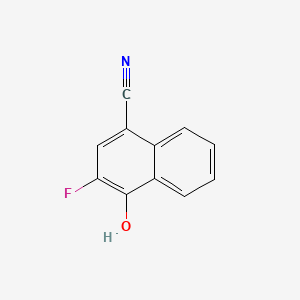


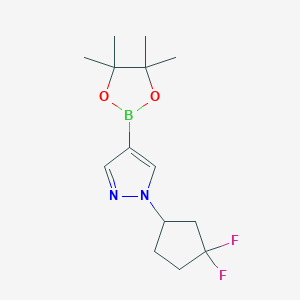
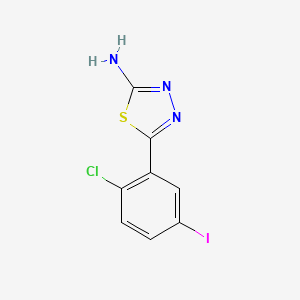
![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)
![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-6-iodo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13687252.png)

